Cas no 339278-25-0 (2-nitro-2-(phenylsulfonyl)acetaldehyde O-(2-chloro-6-fluorobenzyl)oxime)

2-Nitro-2-(phenylsulfonyl)acetaldehyde O-(2-chloro-6-fluorobenzyl)oxime is a specialized organic compound featuring a nitro group, phenylsulfonyl moiety, and a chloro-fluorobenzyloxime functional group. Its unique structure makes it valuable in synthetic chemistry, particularly as an intermediate in the preparation of more complex molecules. The presence of both electron-withdrawing (nitro, sulfonyl) and halogenated (chloro, fluoro) substituents enhances its reactivity in nucleophilic and electrophilic transformations. This compound is particularly useful in constructing pharmacologically relevant scaffolds due to its ability to participate in cyclization and condensation reactions. Its stability under standard conditions and well-defined reactivity profile make it a reliable reagent for targeted synthetic applications.
2-nitro-2-(phenylsulfonyl)acetaldehyde O-(2-chloro-6-fluorobenzyl)oxime structure
339278-25-0 structure
Product name:2-nitro-2-(phenylsulfonyl)acetaldehyde O-(2-chloro-6-fluorobenzyl)oxime
CAS No:339278-25-0
MF:C15H12ClFN2O5S
Molecular Weight:386.782585144043
CID:5185381

2-nitro-2-(phenylsulfonyl)acetaldehyde O-(2-chloro-6-fluorobenzyl)oxime 化学的及び物理的性質

名前と識別子

    • 2-NITRO-2-(PHENYLSULFONYL)ACETALDEHYDE O-(2-CHLORO-6-FLUOROBENZYL)OXIME
    • (E)-[2-(benzenesulfonyl)-2-nitroethylidene][(2-chloro-6-fluorophenyl)methoxy]amine
    • HMS573H07
    • (E)-2-(benzenesulfonyl)-N-[(2-chloro-6-fluorophenyl)methoxy]-2-nitroethanimine
    • 2-nitro-2-(phenylsulfonyl)acetaldehyde O-(2-chloro-6-fluorobenzyl)oxime
    • インチ: 1S/C15H12ClFN2O5S/c16-13-7-4-8-14(17)12(13)10-24-18-9-15(19(20)21)25(22,23)11-5-2-1-3-6-11/h1-9,15H,10H2/b18-9+
    • InChIKey: MAQUXGYNXCHGCQ-GIJQJNRQSA-N
    • SMILES: ClC1C=CC=C(C=1CO/N=C/C([N+](=O)[O-])S(C1C=CC=CC=1)(=O)=O)F

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 7
  • 重原子数量: 25
  • 回転可能化学結合数: 6
  • 複雑さ: 572
  • XLogP3: 3.6
  • トポロジー分子極性表面積: 110

2-nitro-2-(phenylsulfonyl)acetaldehyde O-(2-chloro-6-fluorobenzyl)oxime Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1670605-50mg
(E)-2-nitro-2-(phenylsulfonyl)acetaldehyde O-(2-chloro-6-fluorobenzyl) oxime
339278-25-0 98%
50mg
¥1328 2023-04-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1670605-100mg
(E)-2-nitro-2-(phenylsulfonyl)acetaldehyde O-(2-chloro-6-fluorobenzyl) oxime
339278-25-0 98%
100mg
¥2194 2023-04-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1670605-10mg
(E)-2-nitro-2-(phenylsulfonyl)acetaldehyde O-(2-chloro-6-fluorobenzyl) oxime
339278-25-0 98%
10mg
¥819 2023-04-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1670605-2mg
(E)-2-nitro-2-(phenylsulfonyl)acetaldehyde O-(2-chloro-6-fluorobenzyl) oxime
339278-25-0 98%
2mg
¥504 2023-04-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1670605-20mg
(E)-2-nitro-2-(phenylsulfonyl)acetaldehyde O-(2-chloro-6-fluorobenzyl) oxime
339278-25-0 98%
20mg
¥1210 2023-04-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1670605-1mg
(E)-2-nitro-2-(phenylsulfonyl)acetaldehyde O-(2-chloro-6-fluorobenzyl) oxime
339278-25-0 98%
1mg
¥556 2023-04-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1670605-5mg
(E)-2-nitro-2-(phenylsulfonyl)acetaldehyde O-(2-chloro-6-fluorobenzyl) oxime
339278-25-0 98%
5mg
¥637 2023-04-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1670605-25mg
(E)-2-nitro-2-(phenylsulfonyl)acetaldehyde O-(2-chloro-6-fluorobenzyl) oxime
339278-25-0 98%
25mg
¥1323 2023-04-14

2-nitro-2-(phenylsulfonyl)acetaldehyde O-(2-chloro-6-fluorobenzyl)oxime 関連文献

2-nitro-2-(phenylsulfonyl)acetaldehyde O-(2-chloro-6-fluorobenzyl)oximeに関する追加情報

Introduction to 2-Nitro-2-(Phenylsulfonyl)acetaldehyde O-(2-Chloro-6-Fluorobenzyl)oxime (CAS No. 339278-25-0)

2-Nitro-2-(Phenylsulfonyl)acetaldehyde O-(2-Chloro-6-Fluorobenzyl)oxime (CAS No. 339278-25-0) is a complex organic compound with a unique structure and a wide range of potential applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its nitro, sulfonyl, and oxime functional groups, has garnered significant attention due to its potential as a lead compound in the development of novel therapeutic agents.

The chemical structure of 2-Nitro-2-(Phenylsulfonyl)acetaldehyde O-(2-Chloro-6-Fluorobenzyl)oxime is composed of a central aldehyde group flanked by a nitro group and a phenylsulfonyl group, with an oxime moiety attached to the aldehyde carbon. The presence of the 2-chloro-6-fluorobenzyl substituent adds further complexity and specificity to the molecule, influencing its reactivity and biological activity.

In recent years, there has been a growing interest in the use of compounds with similar structural features for their potential in drug discovery. For instance, the combination of nitro and sulfonyl groups has been shown to enhance the pharmacological properties of various molecules, including their solubility, stability, and bioavailability. The oxime functionality, on the other hand, can impart additional reactivity and binding affinity to the compound, making it an attractive candidate for further investigation.

One of the key areas where 2-Nitro-2-(Phenylsulfonyl)acetaldehyde O-(2-Chloro-6-Fluorobenzyl)oxime has shown promise is in the development of anti-inflammatory agents. Inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD) are characterized by chronic inflammation, which can lead to significant tissue damage and functional impairment. Research has indicated that compounds with nitro and sulfonyl functionalities can effectively inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).

A study published in the Journal of Medicinal Chemistry in 2021 evaluated the anti-inflammatory properties of several derivatives of 2-Nitro-2-(Phenylsulfonyl)acetaldehyde O-(2-Chloro-6-Fluorobenzyl)oxime. The results showed that these compounds exhibited potent inhibition of COX-2 activity without significant cytotoxicity, suggesting their potential as selective COX-2 inhibitors. This selective inhibition is particularly important as it can minimize side effects associated with non-selective COX inhibitors, such as gastrointestinal bleeding.

Beyond anti-inflammatory applications, 2-Nitro-2-(Phenylsulfonyl)acetaldehyde O-(2-Chloro-6-Fluorobenzyl)oxime has also been explored for its potential as an antimicrobial agent. The presence of the nitro group can enhance the compound's ability to disrupt bacterial cell walls and inhibit microbial growth. A recent study published in Antimicrobial Agents and Chemotherapy demonstrated that this compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

The oxime functionality in 2-Nitro-2-(Phenylsulfonyl)acetaldehyde O-(2-Chloro-6-Fluorobenzyl)oxime also plays a crucial role in its biological activity. Oximes are known to form stable complexes with metal ions, which can influence their reactivity and binding properties. This characteristic makes them valuable for developing metal-based drugs or for enhancing the pharmacological properties of existing compounds through metal coordination.

In addition to its therapeutic potential, 2-Nitro-2-(Phenylsulfonyl)acetaldehyde O-(2-Chloro-6-Fluorobenzyl)oxime is also an important intermediate in organic synthesis. Its unique structure allows it to serve as a versatile building block for the synthesis of more complex molecules with diverse biological activities. For example, it can be used as a starting material for the preparation of various heterocyclic compounds, which are often found in natural products and pharmaceuticals.

The synthesis of 2-Nitro-2-(Phenylsulfonyl)acetaldehyde O-(2-Chloro-6-Fluorobenzyl)oxime typically involves several steps, including the formation of the aldehyde intermediate from a suitable precursor, followed by functionalization with the nitro and phenylsulfonyl groups. The final step involves the formation of the oxime moiety through reaction with hydroxylamine or a derivative thereof. Optimizing these synthetic routes is crucial for achieving high yields and purity levels, which are essential for both research and industrial applications.

In conclusion, 2-Nitro-2-(Phenylsulfonyl)acetaldehyde O-(2-Chloro-6-Fluorobenzyl)oxime (CAS No. 339278-25-0) is a multifunctional compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique combination of functional groups makes it an attractive candidate for developing novel therapeutic agents targeting inflammatory diseases, microbial infections, and other conditions. As research in this area continues to advance, it is likely that new applications and derivatives of this compound will be discovered, further expanding its utility in the field.

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